molecular formula C25H18F3N5O4S B2924898 8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902594-78-9

8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2924898
CAS RN: 902594-78-9
M. Wt: 541.51
InChI Key: GGZCVRFMPSOXMF-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C25H18F3N5O4S and its molecular weight is 541.51. The purity is usually 95%.
BenchChem offers high-quality 8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Quinazolines, including those structurally similar to 8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline, have been extensively studied for their cytotoxicity against various cancer cell lines. For instance, derivatives of quinazolines have demonstrated significant cytotoxic and antiproliferative activities against tumor cell lines such as HeLa (a human cervical cancer cell line) and B16 (a murine melanoma cell line) (Jantová et al., 2006). These studies indicate that quinazoline derivatives can act as potent anticancer drugs by inducing morphological changes and necrosis in cancer cells.

DNA Interaction Studies

The interaction of quinazoline derivatives with DNA has been a subject of interest due to the potential mechanisms through which these compounds exert their cytotoxic effects. Research has shown that certain quinazoline derivatives do not cause direct damage to DNA under in vitro conditions, suggesting other modes of action for their anticancer activity (Ovádeková et al., 2005). This finding is crucial for understanding the specific interactions that contribute to the compound's effectiveness and for guiding the design of derivatives with enhanced anticancer properties.

Synthesis and Reactivity

The synthesis and reactivity of 1,2,4-triazolo[1,5-c]quinazolines form the basis for developing novel compounds with potential biological activities. Studies detailing the synthesis of various quinazoline derivatives provide insights into the chemical frameworks conducive to biological efficacy (Pfeiffer et al., 1999). By understanding the reactivity of these compounds, researchers can tailor the chemical structures to optimize their anticancer activity.

Broad Biological Activities

Quinazoline derivatives exhibit a broad spectrum of biological activities beyond their anticancer potential. These compounds have been investigated for their antimicrobial, antifungal, and nematicidal properties, underscoring the versatility of the quinazoline framework as a basis for developing multifunctional drugs (Reddy et al., 2016). Such studies are pivotal for expanding the application of quinazoline derivatives in therapeutic contexts.

properties

IUPAC Name

8,9-dimethoxy-2-(4-nitrophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N5O4S/c1-36-20-11-18-19(12-21(20)37-2)29-24(38-13-14-4-3-5-16(10-14)25(26,27)28)32-23(18)30-22(31-32)15-6-8-17(9-7-15)33(34)35/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZCVRFMPSOXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline

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